molecular formula C22H24O7 B15194652 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one CAS No. 70460-26-3

2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one

Cat. No.: B15194652
CAS No.: 70460-26-3
M. Wt: 400.4 g/mol
InChI Key: RTUSIIWBOUVOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an isopropoxyphenyl group and multiple methoxy groups attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the isopropoxyphenyl group: This step involves the reaction of the chromenone intermediate with 4-isopropoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Key considerations include:

    Catalyst selection: Choosing efficient and cost-effective catalysts for each step.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 2-(4-isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-dihydrochromen-4-one.

    Substitution: Formation of 2-(4-substituted phenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one derivatives.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
  • 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
  • 2-(4-Propoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one

Uniqueness

2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

CAS No.

70460-26-3

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-propan-2-yloxyphenyl)chromen-4-one

InChI

InChI=1S/C22H24O7/c1-12(2)28-14-9-7-13(8-10-14)16-11-15(23)17-18(24-3)20(25-4)22(27-6)21(26-5)19(17)29-16/h7-12H,1-6H3

InChI Key

RTUSIIWBOUVOLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.